molecular formula C21H25N3O4S2 B2875399 N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252925-15-7

N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2875399
CAS RN: 1252925-15-7
M. Wt: 447.57
InChI Key: GJGVAFGWJMZCDE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H25N3O4S2 and its molecular weight is 447.57. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformation Analysis

Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their molecular structure and conformation. These compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. Such structural features, including intramolecular N—H⋯N hydrogen bonds, could be pivotal in understanding the binding interactions and functional implications of N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide in biological systems (Subasri et al., 2016).

Dual Inhibitory Activity

Another area of interest is the dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR) exhibited by compounds with a similar thieno[2,3-d]pyrimidine scaffold. Such compounds have shown potent inhibitory activities, suggesting that N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide might also exhibit similar biological activities, potentially making it a candidate for cancer therapy or antimicrobial applications (Gangjee et al., 2008).

Synthetic Methodology and Chemical Transformation

The synthetic approaches and chemical transformations leading to complex molecular architectures, such as the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides, offer valuable insights into methodologies that could be applicable for the synthesis and modification of N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. Such processes are crucial for the development of novel therapeutics and understanding the compound's reactivity and functional group transformations (Chikaoka et al., 2003).

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor activities of pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, underscore the potential of N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide in similar applications. These activities highlight the compound's potential in addressing bacterial infections and cancer, with many such compounds showing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-13(2)7-9-24-20(26)19-16(8-10-29-19)23-21(24)30-12-18(25)22-15-6-5-14(27-3)11-17(15)28-4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGVAFGWJMZCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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